Bienvenue dans la boutique en ligne BenchChem!

4-(4-(Thiazol-2-yl)phenyl)morpholine

Androgen Receptor Prostate Cancer Transcriptional Inhibition

To selectively inhibit AR-DBD–dependent transcription in prostate cancer models without confounding T878A mutant agonism, choose 4-(4-(Thiazol-2-yl)phenyl)morpholine (VPC-14228, CAS 19983-28-9). This high-purity (≥98% HPLC) small molecule uniquely targets the AR DNA-binding domain, enabling precise study of AR-V7 splice variant activity in castration-resistant prostate cancer—mechanisms inaccessible to conventional anti-androgens like enzalutamide. Its selectivity for AR over ER/PR ensures clean nuclear receptor profiling data.

Molecular Formula C13H14N2OS
Molecular Weight 246.33 g/mol
Cat. No. B8565630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Thiazol-2-yl)phenyl)morpholine
Molecular FormulaC13H14N2OS
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C3=NC=CS3
InChIInChI=1S/C13H14N2OS/c1-3-12(15-6-8-16-9-7-15)4-2-11(1)13-14-5-10-17-13/h1-5,10H,6-9H2
InChIKeyJPGNTYHVCLHGGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-(Thiazol-2-yl)phenyl)morpholine: Procurement-Ready Characterization of a Selective Androgen Receptor DNA-Binding Domain Inhibitor


4-(4-(Thiazol-2-yl)phenyl)morpholine (CAS 19983-28-9; also referred to as VPC-14228, 4-(4-phenylthiazol-2-yl)morpholine) is a small-molecule inhibitor of the androgen receptor DNA-binding domain (AR-DBD) . It is a morpholine-substituted phenylthiazole that demonstrates selective binding to the AR-DBD, thereby blocking AR transcriptional activity without interacting with the ligand-binding domain targeted by conventional anti-androgens [1]. The compound has been characterized as a potent AR-DBD binder with >98% purity (HPLC) and is employed in prostate cancer research models .

4-(4-(Thiazol-2-yl)phenyl)morpholine: The Inadequacy of Simple Heterocyclic Replacement


Generic substitution of 4-(4-(thiazol-2-yl)phenyl)morpholine with other thiazole- or morpholine-containing scaffolds is not scientifically valid due to distinct structure–activity relationships (SAR) governing AR-DBD engagement and cross-reactivity profiles. The specific 4-phenylthiazol-2-yl)morpholine core is essential for selective AR-DBD inhibition; even minor modifications, such as the introduction of a 3-fluoro-2-methoxyphenyl group (VPC-14368), can introduce undesirable agonistic activity toward the T878A mutant AR, highlighting the fragility of the target selectivity landscape [1]. Similarly, replacement of the morpholine ring with a thiomorpholine group in the context of hydrazone-linked derivatives shifts the cytotoxicity profile toward A549 lung cancer cells but abolishes the AR-DBD mechanism, demonstrating that the precise electronic and steric properties of the unsubstituted 4-phenylthiazol-2-yl)morpholine scaffold are non-fungible for AR-DBD–targeted applications [2].

4-(4-(Thiazol-2-yl)phenyl)morpholine: Comparative Efficacy and Selectivity Data Versus Closest Analogs


AR-DBD Binding Affinity and Functional Antagonism Versus VPC-14368

4-(4-(Thiazol-2-yl)phenyl)morpholine (VPC-14228) exhibits effective suppression of wild-type AR transcriptional activity with no detectable agonism toward the T878A mutant, in contrast to the analog VPC-14368 (4-(4-(3-fluoro-2-methoxyphenyl)thiazol-2-yl)morpholine), which shows a partial agonistic effect toward the T878A mutant form of the receptor [1]. The lack of T878A agonism for VPC-14228 is a critical differentiation point, as it confirms that this compound does not cross-interact with the AR ligand-binding site (ABS), thereby maintaining a pure DBD-targeted inhibitory profile.

Androgen Receptor Prostate Cancer Transcriptional Inhibition

Selectivity for AR-DBD over Other Nuclear Receptors

4-(4-(Thiazol-2-yl)phenyl)morpholine demonstrates high selectivity for the androgen receptor DNA-binding domain over other nuclear receptors, including estrogen receptor (ER) and progesterone receptor (PR) . While quantitative selectivity ratios are not reported in the primary literature, the absence of cross-reactivity with ER and PR distinguishes this compound from pan-nuclear receptor modulators and supports its use in AR-specific mechanistic studies.

Nuclear Receptor Selectivity AR-DBD

Inhibition of AR Splice Variant AR-V7 Activity

4-(4-(Thiazol-2-yl)phenyl)morpholine blocks the transcriptional activity of the constitutively active AR splice variant AR-V7, which lacks the ligand-binding domain and is insensitive to conventional anti-androgens . In contrast, drugs like enzalutamide and bicalutamide, which target the LBD, are ineffective against AR-V7. This DBD-targeted mechanism enables VPC-14228 to inhibit AR-V7–driven transcription, providing a unique experimental tool for studying splice variant-mediated resistance.

AR-V7 Splice Variant Castration-Resistant Prostate Cancer

Purity and Analytical Specification Compared to Research-Grade Analogs

Commercially available 4-(4-(Thiazol-2-yl)phenyl)morpholine is supplied with a purity of ≥98% (HPLC) and as a white to beige powder soluble in DMSO (20 mg/mL) . In contrast, the thiazole-thiomorpholine derivatives synthesized in recent studies are typically obtained at lower purity and require extensive purification, with reported yields varying widely [1]. The high, batch-to-batch consistent purity of VPC-14228 reduces the risk of impurity-driven off-target effects and improves experimental reproducibility.

Analytical Chemistry Quality Control Reproducibility

4-(4-(Thiazol-2-yl)phenyl)morpholine: Optimal Use Cases Derived from Comparative Evidence


Functional Dissection of AR-DBD–Mediated Transcription in Wild-Type and Mutant AR Models

Use 4-(4-(Thiazol-2-yl)phenyl)morpholine to selectively inhibit AR-DBD–dependent transcription in prostate cancer cell lines expressing wild-type AR, without inducing confounding T878A mutant agonism [1]. This enables precise separation of DBD-mediated from LBD-mediated AR signaling, which is not achievable with analogs like VPC-14368 that exhibit partial T878A agonism.

Investigating Splice Variant AR-V7 Resistance Mechanisms

Employ VPC-14228 to block AR-V7 transcriptional activity in castration-resistant prostate cancer (CRPC) models . Because AR-V7 lacks a ligand-binding domain, conventional anti-androgens (enzalutamide, bicalutamide) are inactive; VPC-14228 provides a unique tool to study splice variant contributions to therapy resistance.

High-Throughput Screening for AR-DBD Modulators

Utilize the well-characterized, high-purity (≥98% HPLC) 4-(4-(Thiazol-2-yl)phenyl)morpholine as a positive control in AR-DBD–targeted screening campaigns . Its consistent solubility and stability profile ensures reproducible assay performance, unlike less-characterized thiazole-thiomorpholine derivatives that require additional purification and validation.

Selective AR Pathway Studies in Nuclear Receptor Panels

Apply VPC-14228 in nuclear receptor profiling assays to achieve selective AR pathway inhibition without cross-reactivity with estrogen or progesterone receptors . This selectivity is critical for interpreting AR-specific effects in co-culture or tissue models where multiple nuclear receptors are expressed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-(Thiazol-2-yl)phenyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.